molecular formula C13H9ClN2S B15065523 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine

4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B15065523
M. Wt: 260.74 g/mol
InChI Key: KRMPPVDDOPNOGH-UHFFFAOYSA-N
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Description

4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a p-tolyl (4-methylphenyl) group at position 6.

Properties

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

4-chloro-6-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3

InChI Key

KRMPPVDDOPNOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Suzuki Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium carbonate, typically conducted in an organic solvent like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific nucleophile or boronic acid used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted thieno[2,3-d]pyrimidine derivative.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine involves the inhibition of enzymes critical for nucleotide biosynthesis. It targets enzymes like GARFTase and SHMT2, which are involved in the folate-dependent one-carbon metabolism pathway . By inhibiting these enzymes, the compound disrupts the synthesis of purine nucleotides, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
  • Structural Difference : The p-tolyl group is replaced with a 4-fluorophenyl moiety.
  • This compound is synthesized via Suzuki coupling of 6-bromo-4-chlorothieno[2,3-d]pyrimidine with 4-fluorophenylboronic acid .
  • Biological Relevance : Fluorinated analogs often exhibit improved metabolic stability and bioavailability .
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine (Compound 56)
  • Structural Difference : A trifluoromethyl (-CF₃) group replaces the p-tolyl group.
  • Impact: The -CF₃ group is highly electronegative and lipophilic, enhancing membrane permeability. This compound is synthesized via chlorination of 6-(trifluoromethyl)-3H-thieno[2,3-d]pyrimidin-4-one with POCl₃ .
  • Biological Relevance : Demonstrated utility in PI5P4Kγ inhibition studies, highlighting its role in kinase-targeted drug discovery .
4-Chloro-6-(4-nitrophenyl)thieno[2,3-d]pyrimidine (Compound 12)
  • Structural Difference: A nitro (-NO₂) group replaces the methyl in p-tolyl.
  • Impact : The nitro group is a strong electron-withdrawing substituent, facilitating nucleophilic aromatic substitution. Used as a precursor for dual EGFR/HER2 inhibitors .

Substituent Variations at Position 4

4-Methoxy-6-(p-tolyl)thieno[2,3-d]pyrimidine
  • Structural Difference : Chlorine at position 4 is replaced with a methoxy (-OCH₃) group.
  • Impact : Methoxy derivatives are typically less reactive toward nucleophilic substitution but may exhibit altered pharmacokinetic profiles. Synthesized via one-pot reactions involving sodium sulfide and alkylating agents .
4-(Dialkylamino)-6-(p-tolyl)thieno[2,3-d]pyrimidine
  • Structural Difference: Chlorine is replaced with dialkylamino groups (e.g., -NMe₂).
  • Impact: Amino groups enhance solubility and enable hydrogen bonding, which is critical for target binding in HDAC inhibitors .

Multisubstituted Derivatives

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
  • Structural Difference : Methyl groups at positions 5 and 6 instead of p-tolyl.
  • Impact : Increased steric hindrance reduces reactivity at position 4. This compound has a higher logP (3.3) compared to the p-tolyl analog, suggesting greater lipophilicity .
2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
  • Structural Difference : Additional chlorine at position 2.
  • Impact : Enhanced electrophilicity enables sequential substitutions, expanding synthetic utility .

Antimicrobial Activity

  • 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine Derivatives: Compounds with p-tolyl groups (e.g., 5-amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile) show broad-spectrum antimicrobial activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Fluorophenyl and Trifluoromethyl Analogs : Improved potency due to enhanced membrane penetration and target affinity .

Kinase Inhibition

  • 4-Chloro-6-(4-nitrophenyl) Derivatives : Serve as precursors for dual EGFR/HER2 inhibitors (e.g., compound 21, IC₅₀ < 100 nM) .
  • Hydroxamic Acid Derivatives: Thieno[2,3-d]pyrimidine-hydroxamic acids (e.g., compound 20b) exhibit multitarget inhibition of EGFR, VEGFR-2, and HDAC6 .

Biological Activity

4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a chlorine atom at the 4-position and a p-tolyl group at the 6-position of its thieno[2,3-d]pyrimidine core structure. The unique substitution pattern influences its chemical properties and biological activities, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits significant biological activity as an anticancer agent . It primarily acts through the inhibition of key enzymes involved in nucleotide biosynthesis, specifically:

  • Glycinamide ribonucleotide formyltransferase (GARFTase)
  • Serine hydroxymethyl transferase 2 (SHMT2)

These enzymes are critical for one-carbon metabolism and nucleotide synthesis, which are vital processes in cancer cell proliferation. By inhibiting these enzymes, this compound disrupts normal cellular functions associated with cancer growth .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, demonstrating its potential as a therapeutic agent. Below is a summary of its notable biological activities:

Activity Description
Anticancer Inhibits GARFTase and SHMT2, disrupting nucleotide biosynthesis essential for cancer cell survival.
Antimalarial Shows activity against Plasmodium species, particularly in inhibiting the erythrocytic stage of P. falciparum .
Enzyme Inhibition Targets enzymes related to one-carbon metabolism and nucleotide biosynthesis pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Activity : A study demonstrated that compounds derived from thieno[2,3-d]pyrimidines effectively inhibited triple-negative breast cancer cells by targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF) pathways .
  • Antimalarial Efficacy : Research on 4-substituted thieno[3,2-d]pyrimidines indicated that chloro analogs exhibited good activity against both the erythrocytic and hepatic stages of Plasmodium species . This suggests potential for developing new antimalarial therapies.
  • In Vitro Studies : In vitro assays revealed that derivatives of thieno[2,3-d]pyrimidine could significantly reduce tumor cell viability. For instance, certain derivatives showed inhibitory activity ranging from 43% to 87% against various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to produce thieno[2,3-d]pyrimidin-4-ones .

Comparison with Related Compounds

The following table compares structural features and unique aspects of compounds related to this compound:

Compound Name Structural Features Unique Aspects
4-Chloro-5-phenyl-thieno[2,3-d]pyrimidinePhenyl group at the 5-positionDifferent substitution pattern may affect reactivity
4-Chloro-5-(4-methoxyphenyl)-thieno[2,3-d]pyrimidineMethoxy group on phenyl ringAlters electronic properties compared to p-tolyl
4-Chloro-5-(3,4-dimethoxyphenyl)-thieno[2,3-d]pyrimidineTwo methoxy groupsEnhanced solubility and potential biological activity

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine?

The synthesis typically involves a multi-step route starting with a Gewald reaction to form the thiophene core, followed by cyclization with formamide to generate the pyrimidinone intermediate. Chlorination using phosphorus oxychloride (POCl₃) at 100°C for 1–2 hours activates the 4-position for nucleophilic substitution. For example, 4-chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine was synthesized via POCl₃-mediated chlorination (74% yield) . Subsequent substitution with p-tolyl groups or other aryl amines is achieved in solvents like isopropanol under microwave irradiation (100°C, 2 hours) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, goggles, and masks to avoid skin/eye contact and inhalation .
  • Controlled Environment: Use fume hoods or glove boxes for toxic intermediates (e.g., POCl₃ reactions) .
  • Waste Management: Segregate halogenated waste and dispose via certified biohazard facilities to prevent environmental contamination .

Q. Which analytical techniques are used to confirm the structure and purity of the compound?

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., aromatic protons at δ 7.36–8.18 ppm for p-tolyl groups) .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+1]⁺ = 261.7) confirm molecular weight .
  • HPLC: Purity assessment (>95%) using reverse-phase columns .

Advanced Research Questions

Q. How can the nucleophilic substitution step be optimized for diverse aryl amine derivatives?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity, while alcohols (isopropanol/n-butanol) improve solubility of aromatic amines .
  • Catalysis: Microwave irradiation reduces reaction time (2 hours vs. 12 hours conventionally) and improves yields (up to 84%) .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aryl amines increase electrophilicity at the 4-position, accelerating substitution .

Q. What computational and structural biology approaches elucidate its mechanism of action in kinase inhibition?

  • Molecular Docking: Predict binding modes to targets like EGFR or DHFR using software (AutoDock, Schrödinger). For example, the thieno[2,3-d]pyrimidine core forms hydrogen bonds with kinase active sites (e.g., Tyr121 hydroxyl in DHFR) .
  • X-ray Crystallography: Resolve binding interactions at 1.8–2.2 Å resolution, as shown for analogous compounds in complex with mutant DHFR .

Q. How are cytotoxicity and selectivity evaluated in preclinical studies?

  • In Vitro Models: Use cancer cell lines (A549, HCT116, MCF-7) with MTT assays to measure IC₅₀ values. For example, derivatives with isoxazole moieties showed IC₅₀ = 2.5–10 µM .
  • Selectivity Screening: Compare activity against normal cell lines (e.g., HEK293) to assess therapeutic index .
  • Resistance Studies: Test efficacy in EGFR-T790M/L858R mutant models to identify dual EGFR/HER2 inhibitors .

Data Contradiction and Reproducibility Analysis

Q. How can discrepancies in synthetic yields be addressed?

  • Reagent Purity: Ensure POCl₃ is freshly distilled to avoid hydrolysis, which reduces chlorination efficiency .
  • Temperature Control: Variations in microwave heating (e.g., 100°C vs. 110°C) significantly impact reaction completion .
  • Cross-Validation: Reproduce methods from independent studies (e.g., compare POCl₃-mediated chlorination in vs. ).

Q. What strategies resolve conflicting bioactivity data across cell lines?

  • Standardized Protocols: Use identical cell passage numbers, serum concentrations, and incubation times.
  • Dose-Response Curves: Generate full IC₅₀ profiles (e.g., 0.1–100 µM) to account for cell line-specific sensitivity .
  • Target Engagement Assays: Validate kinase inhibition via Western blotting (e.g., phospho-EGFR levels) .

Methodological Resources

  • Synthetic Protocols: Detailed procedures for Gewald reactions and chlorination .
  • Crystallography Data: PDB entries for DHFR-thieno[2,3-d]pyrimidine complexes .
  • Safety Guidelines: OSHA-compliant handling recommendations .

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